4-(benzyloxy)-1H-indole-3-sulfonamide
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Overview
Description
4-(benzyloxy)-1H-indole-3-sulfonamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The compound features a benzyloxy group attached to the 4-position of the indole ring and a sulfonamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-1H-indole-3-sulfonamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzylic halide reacts with the indole derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-1H-indole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
4-(benzyloxy)-1H-indole-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-1H-indole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The indole core can also interact with various biological receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)phenyl acetic acid
- 4-(benzyloxy)phenol
- 4-(benzyloxy)benzaldehyde
Uniqueness
4-(benzyloxy)-1H-indole-3-sulfonamide is unique due to the presence of both the benzyloxy and sulfonamide groups on the indole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14N2O3S |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-phenylmethoxy-1H-indole-3-sulfonamide |
InChI |
InChI=1S/C15H14N2O3S/c16-21(18,19)14-9-17-12-7-4-8-13(15(12)14)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H2,16,18,19) |
InChI Key |
UGSPDIUIJKSQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)S(=O)(=O)N |
Origin of Product |
United States |
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